molecular formula C20H20ClNO3S3 B11414277 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11414277
M. Wt: 454.0 g/mol
InChI Key: KVRLKXHUTRHPAT-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a chloro group, a dioxidotetrahydrothiophenyl group, and a benzothiophene carboxamide group

Preparation Methods

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide involves several steps. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the chloro and dioxidotetrahydrothiophenyl groups. The final step involves the formation of the carboxamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the thiophene and dioxidotetrahydrothiophenyl groups makes it susceptible to oxidation reactions. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and compounds with dioxidotetrahydrothiophenyl groups. What sets 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C20H20ClNO3S3

Molecular Weight

454.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H20ClNO3S3/c1-12-3-4-15-16(9-12)27-19(18(15)21)20(23)22(10-17-13(2)5-7-26-17)14-6-8-28(24,25)11-14/h3-5,7,9,14H,6,8,10-11H2,1-2H3

InChI Key

KVRLKXHUTRHPAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=C(C=CS3)C)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

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